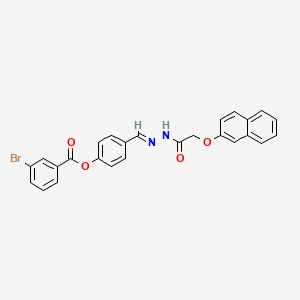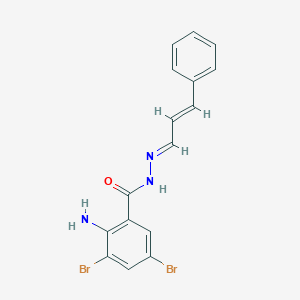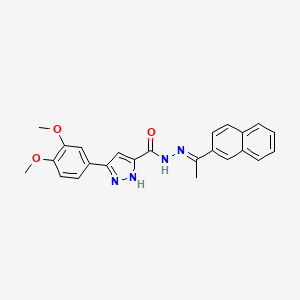![molecular formula C11H10Cl5N3OS B11971090 2-chloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11971090.png)
2-chloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple chlorine atoms and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include chlorinating agents and thiourea derivatives. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated acetamides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE: shares similarities with other chlorinated acetamides and thiourea derivatives.
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE: is unique due to its specific structure and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of 2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H10Cl5N3OS |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
2-chloro-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl5N3OS/c12-5-8(20)18-9(11(14,15)16)19-10(21)17-7-3-1-6(13)2-4-7/h1-4,9H,5H2,(H,18,20)(H2,17,19,21) |
Clé InChI |
ZWNROSBTVJZPJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-furyl)-4-[(3-methylbenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11971012.png)
![4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11971013.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971014.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971019.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11971027.png)


![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11971063.png)


![(5Z)-3-sec-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971094.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11971099.png)
